molecular formula C10H21NO2 B14656407 2-Hydroxy-N,N-di(propan-2-yl)butanamide CAS No. 51804-85-4

2-Hydroxy-N,N-di(propan-2-yl)butanamide

Cat. No.: B14656407
CAS No.: 51804-85-4
M. Wt: 187.28 g/mol
InChI Key: QVFBKXYWFNLPQC-UHFFFAOYSA-N
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Description

2-Hydroxy-N,N-di(propan-2-yl)butanamide is a chemical compound featuring a hydroxybutanamide core structure substituted with diisopropylamide groups. The specific physicochemical properties, applications, and mechanism of action for this compound are areas of active research and are not yet fully characterized in the scientific literature. Compounds with similar structural motifs, such as other substituted butanamides, are of significant interest in various scientific fields . This includes potential applications as building blocks in organic synthesis and as intermediates in pharmaceutical research . Researchers are exploring the utility of this and related molecules in developing new synthetic methodologies, particularly in the formation of amide bonds and peptide analogs, a critical area in green chemistry . This product is intended for research and development purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

CAS No.

51804-85-4

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-hydroxy-N,N-di(propan-2-yl)butanamide

InChI

InChI=1S/C10H21NO2/c1-6-9(12)10(13)11(7(2)3)8(4)5/h7-9,12H,6H2,1-5H3

InChI Key

QVFBKXYWFNLPQC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N(C(C)C)C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N-di(propan-2-yl)butanamide typically involves the reaction of butanoic acid with isopropylamine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate amide, which is then hydroxylated to yield the final product. Common dehydrating agents used in this synthesis include thionyl chloride (SOCl2) and phosphorus trichloride (PCl3).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium on carbon (Pd/C), can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N-di(propan-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Ketone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Hydroxy-N,N-di(propan-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The isopropyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions

Comparison with Similar Compounds

Functional Group Analysis

  • Hydroxyl vs. Ketone : The hydroxyl group in the target compound enhances polarity and hydrogen bonding compared to the ketone in 3-Oxo-N,N-di(propan-2-yl)butanamide, which may favor reactivity in nucleophilic additions .
  • Substituent Bulk : N,N-di(propan-2-yl) groups reduce solubility in polar solvents but improve lipid membrane permeability, a trait shared with N,N-diisopropylbenzamides .

Research Findings and Data

Hydrogen Bonding Patterns (Table)

Compound Hydrogen Bond Donors/Acceptors Observed Interactions
This compound 1 donor (OH), 2 acceptors (CO, N) Likely forms intermolecular O–H···O/N bonds
2-Hydroxy-N,3,3-trimethylbutanamide 1 donor (OH), 2 acceptors Disrupts bacterial communication via H-bonding

Molecular Docking Insights

  • Steric Effects : Bulky N,N-di(propan-2-yl) groups may hinder binding in enzyme active sites but improve selectivity for hydrophobic pockets, as seen in sildenafil analogs .
  • Hydroxyl Group Role : Similar to hydroxamic acids, the hydroxyl group could chelate metal ions in catalytic systems .

Q & A

Basic: What synthetic routes are recommended for preparing 2-Hydroxy-N,N-di(propan-2-yl)butanamide?

Answer:
The compound can be synthesized via a two-step approach:

Amide Formation : React 2-hydroxybutanoic acid with diisopropylamine using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. This step requires strict moisture control to avoid hydrolysis of the coupling reagent .

Hydroxyl Protection : Protect the hydroxyl group using trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine (Et₃N) to prevent side reactions during purification .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product.

Basic: What analytical techniques are optimal for characterizing structural and chemical purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the presence of diisopropyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for CH) and the hydroxyl proton (broad peak at δ 4.5–5.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to verify molecular ion [M+H]⁺ and isotopic patterns.
  • Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1550 cm⁻¹ (N-H bend) confirm functional groups .

Advanced: How can conflicting bioactivity data in enzyme inhibition studies be resolved?

Answer:
Contradictions often arise due to assay conditions (e.g., pH, temperature) or enzyme isoforms. Mitigation strategies include:

  • Standardized Assays : Use recombinant enzymes (e.g., expressed in HEK293 cells) to control isoform variability .
  • Dose-Response Curves : Perform IC₅₀ determinations in triplicate with internal controls (e.g., known inhibitors) to validate assay robustness .
  • Molecular Docking : Compare binding modes of the compound with enzyme active sites using software like AutoDock Vina to identify steric or electronic mismatches .

Advanced: What methodologies elucidate hydrogen-bonding networks in crystalline forms?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement to identify hydrogen-bond donor/acceptor pairs. For example, the hydroxyl group may form O-H···O=C interactions with adjacent amide carbonyls .
  • Graph Set Analysis : Apply Etter’s formalism (as extended by Bernstein et al.) to classify motifs (e.g., R₂²(8) rings) and predict supramolecular stability .
  • Thermogravimetric Analysis (TGA) : Correlate dehydration events (e.g., loss of lattice water) with hydrogen-bond disruptions observed in DSC (Differential Scanning Calorimetry) .

Advanced: How can computational models predict reactivity in nucleophilic substitution reactions?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential (ESP) maps. The hydroxyl group’s electron-deficient oxygen may act as a nucleophilic site .
  • Transition State Analysis : Use Gaussian 16 to model SN² pathways, focusing on steric hindrance from diisopropyl groups, which may reduce reaction rates .
  • Solvent Effects : Apply the SMD continuum model to simulate polar aprotic solvents (e.g., DMF) and predict activation energies .

Advanced: What strategies optimize regioselective functionalization of the hydroxyl group?

Answer:

  • Protection/Deprotection : Use silyl ethers (e.g., TBDMS) to block the hydroxyl group during amide alkylation, followed by fluoride-mediated deprotection (e.g., TBAF in THF) .
  • Catalytic Asymmetric Oxidation : Employ Sharpless epoxidation conditions (Ti(OiPr)₄, (+)-DET) to selectively oxidize adjacent alkenes without hydroxyl interference .
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs (e.g., D₂O exchange) to probe hydrogen-bonding’s role in directing reactivity .

Basic: What safety precautions are critical during handling?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. The compound may cause skin/eye irritation (similar to N,N-diisopropylacetamide ).
  • Ventilation : Use fume hoods to minimize inhalation risks; diisopropyl groups may release isopropylamine vapors under thermal stress .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines) .

Advanced: How do steric effects from diisopropyl groups influence spectroscopic data?

Answer:

  • NMR Splitting : Diisopropyl groups cause complex splitting in ¹H NMR (e.g., septets for CH at δ 3.8–4.2 ppm) due to restricted rotation around the N-C bond .
  • IR Frequency Shifts : Increased steric crowding reduces hydrogen-bond strength, shifting O-H stretches to higher wavenumbers (~3450 cm⁻¹) compared to unhindered analogs .
  • X-Ray Crystallography : Diisopropyl moieties create voids in crystal packing, quantified using Mercury software’s void volume analysis .

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